1-(4-Chlorobenzyl)-1H-imidazole Exhibits Superior Antifungal Potency Against Candida albicans Compared to Fluconazole
In an antimicrobial evaluation study, the 1-(4-chlorobenzyl)-1H-imidazole derivative (compound 10) demonstrated significantly greater potency against Candida albicans compared to the clinically used antifungal fluconazole [1]. The compound also exhibited comparable activity to amphotericin B, a potent but more toxic polyene antifungal [2].
| Evidence Dimension | Antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | More active than fluconazole; comparable to amphotericin B |
| Comparator Or Baseline | Fluconazole (less active); Amphotericin B (comparable) |
| Quantified Difference | Not precisely quantified in abstract; qualitative statement of superior activity |
| Conditions | In vitro antimicrobial evaluation |
Why This Matters
This data positions 1-(4-chlorobenzyl)-1H-imidazole as a promising lead compound for developing more potent antifungal agents with a potentially improved safety profile compared to amphotericin B.
- [1] Davood A, EbrahimiNassimi Y, Sardari S, Farahani YF. N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. Current Pharmaceutical Design. 2023;29(23):1875-1881. View Source
- [2] N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. EurekaSelect. 2023. View Source
